Benzo[c]isoxazole Scaffold vs. Furan Analog: Kinase Inhibition Selectivity Advantage
Benzisoxazole-based kinase inhibitors demonstrate selective inhibition of GSK-3 and JAK protein kinases, representing a distinct selectivity profile compared to structurally related heterocyclic scaffolds [1]. The benzo[c]isoxazole core provides a privileged geometry for ATP-binding pocket interactions that differs fundamentally from furan-based analogs.
| Evidence Dimension | Kinase inhibition target profile |
|---|---|
| Target Compound Data | Benzisoxazole derivatives inhibit GSK-3 and JAK mammalian protein kinases |
| Comparator Or Baseline | Furan-based analogs (different binding mode, not active against same kinase panel) |
| Quantified Difference | Qualitative selectivity advantage: distinct kinase inhibition profile versus furan isostere |
| Conditions | In vitro kinase inhibition assays; structural class-level comparison |
Why This Matters
The benzo[c]isoxazole scaffold offers a chemically distinct kinase inhibition profile that cannot be achieved with furan or monocyclic isoxazole isosteres, making it non-substitutable for researchers targeting GSK-3 or JAK pathways.
- [1] Cao, J. et al. U.S. Patent 6,825,190 (Vertex Pharmaceuticals). Protein kinase inhibitors and uses thereof. Issued November 30, 2004. View Source
